molecular formula C16H16BrNO B5662908 2-bromo-N-[4-(propan-2-yl)phenyl]benzamide

2-bromo-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B5662908
M. Wt: 318.21 g/mol
InChI Key: LMOJUOUABLKPEP-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromobenzamide.

    N-Acylation: The 2-bromobenzamide is then subjected to N-acylation with 4-(propan-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzamide moiety.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of N-[4-(propan-2-yl)phenyl]benzamide derivatives.

    Reduction: Formation of N-[4-(propan-2-yl)phenyl]benzylamine.

    Oxidation: Formation of N-[4-(propan-2-yl)phenyl]benzamide alcohols or ketones.

Scientific Research Applications

2-bromo-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[4-(propan-2-yloxy)phenyl]benzamide
  • 4-bromo-N-[4-(propan-2-yl)phenyl]benzamide

Uniqueness

2-bromo-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the isopropyl group allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJUOUABLKPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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